
4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate is a chemical compound known for its unique structural properties. It consists of a cyanophenyl group attached to a naphthalene ring, which is further substituted with a hexyloxy group and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting the reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of substituted aromatic compounds .
Scientific Research Applications
4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 6-(butyloxy)naphthalene-2-carboxylate
- 4-Cyanophenyl 6-(octyloxy)naphthalene-2-carboxylate
- 4-Cyanophenyl 6-(decyloxy)naphthalene-2-carboxylate
Uniqueness
4-Cyanophenyl 6-(hexyloxy)naphthalene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The hexyloxy group provides a balance between hydrophobicity and flexibility, making the compound suitable for various applications in material science and organic synthesis .
Properties
CAS No. |
62622-32-6 |
|---|---|
Molecular Formula |
C24H23NO3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 6-hexoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C24H23NO3/c1-2-3-4-5-14-27-23-13-10-19-15-21(9-8-20(19)16-23)24(26)28-22-11-6-18(17-25)7-12-22/h6-13,15-16H,2-5,14H2,1H3 |
InChI Key |
CFNOHPVNBBHERI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitro-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide](/img/structure/B14519974.png)
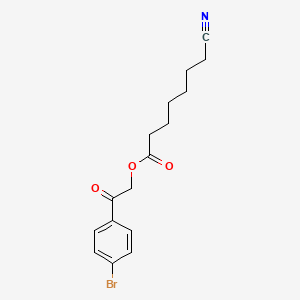

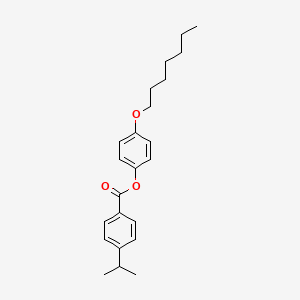
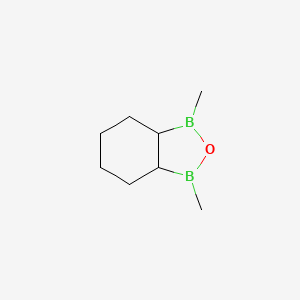
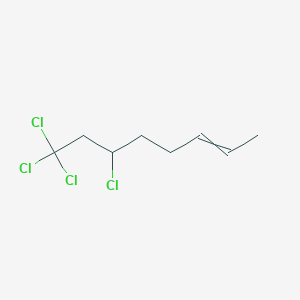
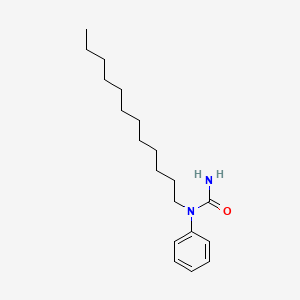
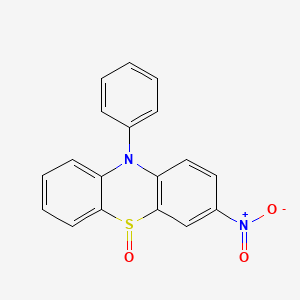
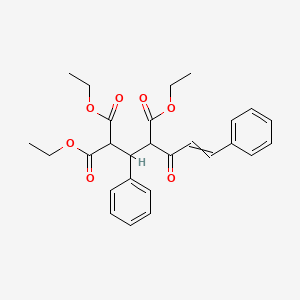


![4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid](/img/structure/B14520061.png)
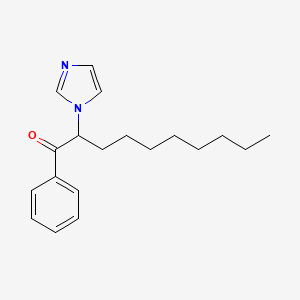
![2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520070.png)
